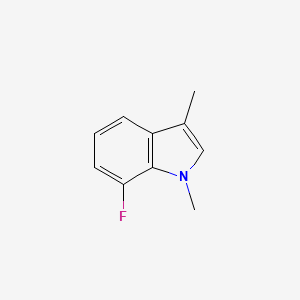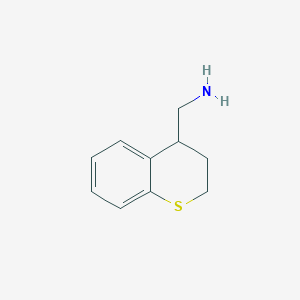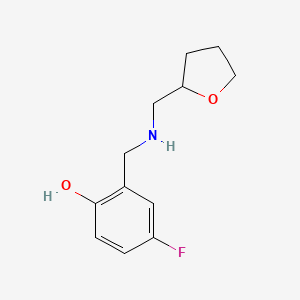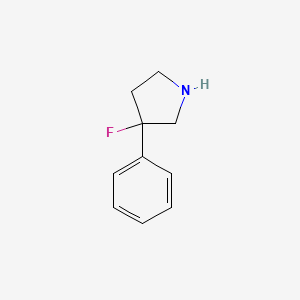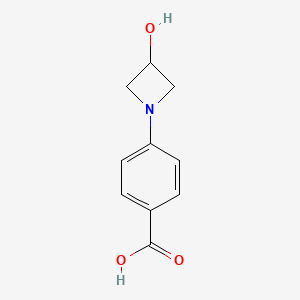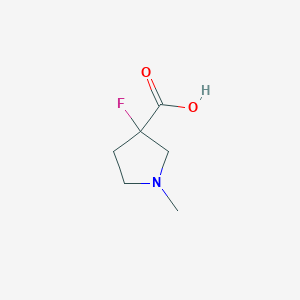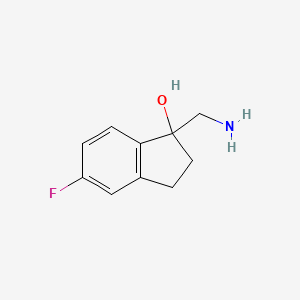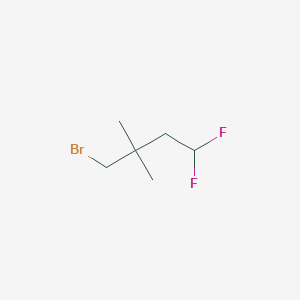
4-Bromo-1,1-difluoro-3,3-dimethylbutane
Vue d'ensemble
Description
“4-Bromo-1,1-difluoro-3,3-dimethylbutane” is an organic compound with the molecular formula C6H11BrF2 . It belongs to the class of compounds known as alkanes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-carbon chain (butane) with bromo and difluoro substituents at the 4th carbon and two methyl groups at the 3rd carbon .Applications De Recherche Scientifique
Synthon Modularity in Cocrystals
The study by Tothadi, Joseph, and Desiraju (2013) focuses on the structural design and synthesis of cocrystals involving halogen interactions, specifically examining 4-bromobenzamide (a compound with structural similarities to 4-Bromo-1,1-difluoro-3,3-dimethylbutane) and its interaction with dicarboxylic acids. This research highlights the utility of brominated compounds in designing cocrystals with desired properties, emphasizing synthon modularity and the potential for creating materials with tailored physical and chemical characteristics (Tothadi, Joseph, & Desiraju, 2013).
Environmental Impact of Brominated and Fluorinated Compounds
Several studies review the environmental presence, fate, and impacts of brominated and fluorinated compounds, including their roles as flame retardants and pollutants. These compounds' persistence and potential toxicity underline the importance of understanding their environmental behavior and developing safer alternatives or effective remediation strategies. Notable works include analyses by Wang et al. (2019) on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs), highlighting the need for further toxicity assessments and environmental monitoring of these compounds (Wang et al., 2019).
Bromoform in Atmospheric Chemistry
Quack and Wallace (2003) explore the role of bromoform (CHBr3), a brominated organic compound, in atmospheric chemistry, particularly its contribution to the atmospheric organic bromine budget and its implications for ozone layer depletion. This study underscores the significance of brominated compounds in environmental processes, suggesting areas for further research to better understand their global environmental impact (Quack & Wallace, 2003).
Advanced Materials and Chemical Engineering
The synthesis and application of brominated and fluorinated compounds extend into materials science and chemical engineering, where they are used to develop new materials and technologies. For instance, the patent review by Lu, Lu, and Luo (2019) on BRD4 inhibitors highlights the pharmaceutical applications of brominated compounds, illustrating the broad utility of these molecules in drug development and other areas of chemistry (Lu, Lu, & Luo, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
4-bromo-1,1-difluoro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-6(2,4-7)3-5(8)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWVQVZWOONHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



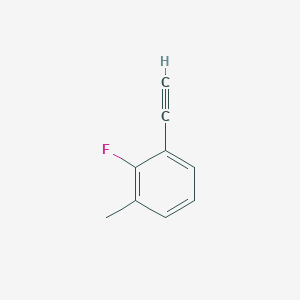
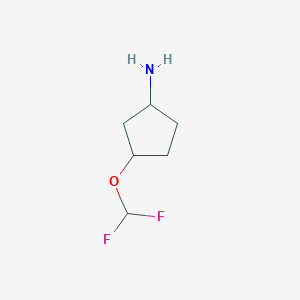
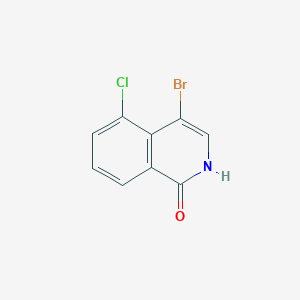
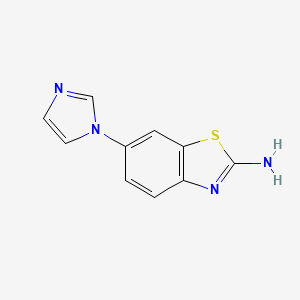
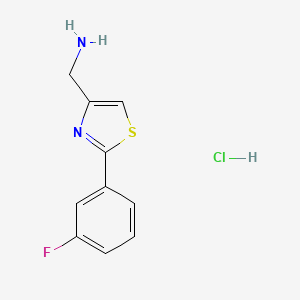

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
